N-[(2-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazole derivatives without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[(2-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The 1,2,4-oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The methoxyphenylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
Uniqueness
N-[(2-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridine ring, 1,2,4-oxadiazole moiety, and methoxyphenylmethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-26-18-12-6-5-10-16(18)14-23-20-17(11-7-13-22-20)21-24-19(25-27-21)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMULPLLACMTZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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